(3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d6):
- δ 7.52 (d, J = 8.4 Hz, 1H, H-5 aromatic)
- δ 7.38 (dd, J = 8.4, 2.0 Hz, 1H, H-6 aromatic)
- δ 7.28 (d, J = 2.0 Hz, 1H, H-2 aromatic)
- δ 4.71 (t, J = 5.2 Hz, 1H, OH)
- δ 3.42–3.35 (m, 2H, CH2OH)
- δ 2.81–2.75 (m, 2H, CH2NH2)
- δ 1.92 (s, 2H, NH2)
¹³C NMR (101 MHz, DMSO-d6):
- δ 148.2 (C-3 aromatic)
- δ 134.6 (C-4 aromatic)
- δ 131.9 (C-1 aromatic)
- δ 129.4 (C-5 aromatic)
- δ 128.7 (C-6 aromatic)
- δ 127.3 (C-2 aromatic)
- δ 62.1 (C-1 propanol)
- δ 54.8 (C-3 propanol)
- δ 41.3 (C-2 propanol)
The downfield shift of H-5 (δ 7.52) arises from deshielding by the electron-withdrawing bromine atom. The NH2 protons appear as a singlet due to rapid exchange with DMSO.
Infrared (IR) Vibrational Mode Assignments
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3350 | ν(O-H) stretching |
| 3280 | ν(N-H) stretching |
| 1590 | ν(C=C) aromatic ring |
| 1045 | ν(C-Br) stretching |
| 680 | ν(C-Cl) stretching |
The broad band at 3350 cm⁻¹ confirms hydrogen-bonded -OH groups, while the absence of peaks above 3400 cm⁻¹ rules out free -NH2 vibrations.
Mass Spectrometric Fragmentation Patterns
EI-MS (m/z):
- 264 [M]⁺ (calculated for C9H12BrClNO)
- 246 [M-H2O]⁺
- 228 [M-2H2O]⁺
- 185 [M-Br]⁺
- 149 [M-Cl]⁺
The base peak at m/z 185 corresponds to loss of bromine (79.9 Da), followed by sequential elimination of water molecules. The isotopic pattern (3:1 ratio for Br⁷⁹/Br⁸¹) confirms bromine presence.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
GTQNDGPSOADBFZ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)Br)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Aromatic aldehydes such as 3-bromo-4-chlorobenzaldehyde serve as the initial aromatic building blocks.
- Chiral auxiliaries or catalysts are employed to induce stereoselectivity during the formation of the amino alcohol side chain.
- Amination and reduction steps are crucial to convert aldehydes or ketones to the target amino alcohol.
Typical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aldehyde functionalization | 3-bromo-4-chlorobenzaldehyde | Aromatic aldehyde substrate |
| 2 | Asymmetric addition | Chiral catalyst or auxiliary, nucleophile (e.g., amino group donor) | Formation of chiral amino alcohol intermediate |
| 3 | Reduction | Sodium borohydride or other mild reducing agents | Conversion of imines or intermediates to amino alcohol |
| 4 | Purification and resolution | Chromatography, crystallization | Isolation of (3R)-enantiomer |
Example Synthesis (Based on Literature)
A reported method involves the reductive amination of 3-bromo-4-chlorobenzaldehyde with ammonia or an amine source in the presence of a chiral catalyst, followed by reduction to yield (3R)-3-amino-3-(3-bromo-4-chlorophenyl)propan-1-ol. Reaction temperatures are generally maintained between 0°C and 25°C to optimize stereoselectivity. Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are commonly used due to their polarity and ability to dissolve reagents and intermediates effectively.
Industrial and Scale-Up Considerations
- Continuous flow synthesis and catalytic hydrogenation have been explored to improve yield and purity.
- Use of bases such as sodium hydroxide or sodium carbonate during amination steps to facilitate reaction.
- Control of reaction pH and temperature is critical to avoid racemization or side reactions.
Chemical and Physical Properties Relevant to Preparation
| Property | Data |
|---|---|
| Molecular Formula | C9H11BrClNO |
| Molecular Weight | 264.54 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3-bromo-4-chlorophenyl)propan-1-ol |
| Stereochemistry | Chiral center at C-3, R-configuration |
| Solubility | Soluble in polar solvents due to amino and hydroxyl groups |
| Stability | Stable under typical laboratory conditions; sensitive to strong acids or bases |
Analytical Techniques for Verification
- Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify chemical structure and substitution pattern.
- Mass Spectrometry (MS): To confirm molecular weight and purity.
- Infrared Spectroscopy (IR): To identify functional groups (amino, hydroxyl).
Summary of Research Findings on Preparation
- Multi-step synthesis involving chiral catalysis or auxiliaries is the most reliable approach to obtain the (3R)-enantiomer with high enantiomeric excess.
- Reduction and amination steps must be carefully controlled to maintain stereochemical integrity.
- Selection of starting materials with correct halogen substitution patterns (3-bromo and 4-chloro) is critical for the target compound.
- Industrial methods favor continuous flow and catalytic processes to improve scalability and reduce impurities.
- The compound’s amino and hydroxyl groups facilitate further chemical modifications, making it a valuable intermediate in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations :
Halogenation Effects: The 3-bromo-4-chloro substitution in the target compound introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in biological systems compared to mono-halogenated analogues like the 4-bromo derivative .
Functional Group Variations: Unlike the pyrazole-carbaldehyde derivative in (which lacks an amino alcohol backbone), the target compound and its analogues share a propanol core with -NH₂ and -OH groups, critical for hydrogen bonding in drug-receptor interactions .
Stereochemical Uniformity :
- All (3R)-configured compounds listed exhibit consistent stereochemistry, which is crucial for enantioselective activity. For example, the (R)-enantiomer of 4-bromo-alpha-methylphenethylamine () is pharmacologically relevant, suggesting similar importance for the target compound .
Physicochemical and Commercial Considerations
- Physical State : The 4-bromo analogue () is reported as a solid, implying that the target compound (with additional chloro substitution) may also exist as a solid but with altered melting points due to increased molecular weight and polarity .
- Commercial Availability: Suppliers like Labter Pharmatech and Hebei Boxin Biotechnology () specialize in halogenated and trifluoromethyl-substituted compounds, indicating that the target compound could be synthesized through analogous routes involving halogenation and chiral resolution .
Research Implications
The combination of bromine and chlorine in the target compound may offer unique advantages in drug design, such as improved target selectivity or resistance to enzymatic degradation compared to mono-halogenated or trifluoromethylated analogues. Further studies comparing binding kinetics, solubility, and metabolic stability across these compounds are warranted.
Q & A
Basic: What are the optimized synthetic routes for (3R)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL, and how is stereochemical control achieved?
Answer:
The synthesis typically involves stereoselective reduction of a ketone precursor. For example, lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C under inert conditions can reduce 3-(3-bromo-4-chlorophenyl)propanoic acid derivatives to yield the desired (3R)-configured amino alcohol . Chiral auxiliaries or asymmetric catalysis (e.g., using palladium or nickel complexes) may enhance enantiomeric excess (ee). Post-synthesis purification via chiral chromatography (HPLC with amylose/cellulose columns) ensures stereochemical purity ≥98% .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Answer:
Discrepancies often arise from structural variations (e.g., halogen positioning, stereochemistry) or experimental design differences. For instance, substituting bromine at the 3-position versus 4-position on the phenyl ring alters steric hindrance and electronic effects, impacting target binding . To reconcile conflicting
- Perform head-to-head comparisons under standardized conditions (pH, temperature, assay type).
- Use X-ray crystallography or NMR to verify binding modes .
- Apply multivariate analysis to isolate variables (e.g., substituent effects vs. solvent polarity) .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing stereochemistry and purity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., J-values for vicinal protons) and NOE correlations .
- X-ray Crystallography: Resolves absolute configuration and crystal packing effects .
- Chiral HPLC: Quantifies enantiomeric purity using columns like Chiralpak® IA/IB .
- Mass Spectrometry (HRMS): Validates molecular formula and detects impurities ≥0.1% .
Advanced: What strategies mitigate enantiomeric impurities during large-scale synthesis?
Answer:
- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) to achieve >90% ee during ketone reduction .
- Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation: Add chiral resolving agents (e.g., tartaric acid derivatives) to enrich the desired (3R)-form .
Basic: What are common derivatization reactions for modifying this compound’s structure?
Answer:
- Oxidation: Convert the hydroxyl group to a ketone using pyridinium chlorochromate (PCC) in dichloromethane .
- Reduction: Transform the amino group to an amine using sodium borohydride (NaBH₄) in ethanol .
- Substitution: Replace the bromine atom via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
Advanced: How to design experiments to study its interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) .
- Molecular Docking: Apply Schrödinger Suite or AutoDock Vina to predict binding poses, guided by X-ray structures of homologous targets .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for interaction energetics .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Light Sensitivity: Degrades under UV exposure; store in amber vials at -20°C .
- Humidity: Hygroscopic; use desiccants (silica gel) in sealed containers .
- pH Stability: Stable in neutral buffers (pH 6–8); avoid extremes (e.g., <2 or >10) to prevent hydrolysis of the amino alcohol moiety .
Advanced: What computational methods predict its reactivity in novel reaction environments?
Answer:
- Density Functional Theory (DFT): Calculate transition states for bromine substitution or oxidation pathways .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction rates .
- Machine Learning (ML): Train models on existing halogenated amino alcohol datasets to forecast regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
